Amperometric gas sensors are devices that measure the concentration of a gas in the environment by measuring the current generated through an electrochemical reaction. 1-Butanethiol serves as a model gaseous analyte for these sensors due to its several advantages:
Researchers use 1-Butanethiol to test and optimize the performance of amperometric gas sensors. By studying the sensor's response to different concentrations of 1-Butanethiol, scientists can evaluate factors such as:
By understanding these parameters, researchers can develop and improve amperometric gas sensors for various applications, including:
1-Butanethiol is a volatile, clear to yellowish liquid with an intense, unpleasant odor often described as “skunk-like” []. While structurally similar to some components of skunk spray, it's not actually present in the spray itself []. It belongs to the thiol class of organic compounds, characterized by a sulfur-hydrogen bond (SH) replacing the hydroxyl group (OH) found in alcohols [].
1-Butanethiol plays a role in scientific research as a model compound for sensor development due to its strong odor and volatile nature [].
1-Butanethiol has a linear carbon chain (four carbons) with a terminal thiol group (SH) at one end. The molecular formula is C₄H₁₀S, and its structure can be represented as CH₃(CH₂)₃SH [, ].
Here are some key features of its structure:
1-Butanethiol can be synthesized through the free-radical catalyzed addition of hydrogen sulfide (H₂S) to 1-butene (C₄H₈) using ultraviolet light as a catalyst []. The balanced chemical equation for this reaction is:
C₄H₈ + H₂S → C₄H₉SH
At high temperatures, 1-butanethiol can decompose into various products, including butane, hydrogen sulfide, and sulfur []. The exact decomposition pathway depends on temperature and reaction conditions.
1-Butanethiol can participate in various other reactions due to the reactive SH group. These include:
The specific reactions will depend on the reaction conditions and other involved compounds.
1-Butanethiol doesn't have a known biological role. Its primary use in scientific research is as a model compound due to its odor and volatility.
1-Butanethiol is a hazardous compound with several safety concerns:
1-Butanethiol exhibits notable biological activity. It has been studied for its effects on various biological systems:
The synthesis of 1-butanethiol generally involves the following methods:
1-Butanethiol has several applications across different industries:
Research into the interactions of 1-butanethiol with other chemicals has revealed several interesting findings:
1-Butanethiol shares structural similarities with several other thiols. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Pentanethiol | C₅H₁₂S | Longer carbon chain; less volatile than 1-butanethiol |
2-Methyl-1-butanethiol | C₅H₁₂S | Branching increases stability and alters odor profile |
tert-Butylthiol | C₄H₁₀S | Tertiary structure; different reactivity due to sterics |
While all these compounds belong to the thiol family, 1-butanethiol's distinctive odor and lower molecular weight contribute to its unique applications and biological effects compared to its analogs .
1-Butanethiol is predominantly synthesized through the free radical catalyzed addition of hydrogen sulfide to 1-butene, commercially performed under ultraviolet light irradiation. The reaction proceeds via a radical mechanism where hydrogen sulfide adds across the carbon-carbon double bond of 1-butene to form the thiol functional group.
Organoboranes have emerged as remarkably efficient initiators for radical reactions involving thiols and alkenes. Research by Masuda et al. demonstrated that catalytic amounts of 9-borabicyclo[3.3.1]nonane (9-BBN) significantly enhance the radical addition of alkanethiols to alkenes under mild conditions. This discovery represents an important advancement in thiol synthesis and functionalization chemistry.
The mechanism involves the following key steps:
In experiments investigating the reaction of butanethiol with hex-1-ene, the addition of just 0.5% 9-BBN achieved nearly quantitative yields of butyl hexyl sulfide within one hour at 0°C. This reaction proceeded even in the dark but was completely inhibited by radical trapping agents like galvinoxyl, confirming its radical nature.
Initiator | Reaction Conditions | Yield of Butyl Hexyl Sulfide |
---|---|---|
No initiator | 24h, room temperature | 0.2% |
0.5% 9-BBN | 1h, 0°C | ~100% |
0.5% B-hexyl-9-BBN | 1h, room temperature | 98% |
Both 9-BBN (containing a boron-hydrogen bond) and B-hexyl-9-BBN (a trialkylborane) were found to effectively initiate radical addition reactions, suggesting wide applicability across various organoborane structures.
Recent advances have expanded this chemistry to include thiol-catalyzed radical decyanation of aliphatic nitriles with NaBH₄. The reaction involves borane radical anion addition to nitrile, forming an iminyl radical that undergoes carbon-carbon cleavage. This process enables carbon chain extension through a radical ethylation reaction when applied to acrylonitrile substrates.
Photocatalytic methods have revolutionized thiol oxidation reactions, offering environmentally benign approaches to disulfide formation under mild conditions. Several catalytic systems have demonstrated high efficiency in these transformations:
Copper(I) oxide (Cu₂O) nanocrystals with controlled morphologies (cubes, octahedra, and rhombic dodecahedra) have shown excellent photocatalytic activity for aerobic oxidation of thiols. In a representative procedure using Cu₂O rhombic dodecahedra:
Mechanistic studies using scavengers revealed critical roles for photoexcited electrons, holes, superoxide anion radicals, and singlet oxygen in the oxidation process. Addition of 1,4-benzoquinone (a superoxide scavenger) reduced the yield to 46%, while NaN₃ (a singlet oxygen scavenger) produced similar results, indicating the importance of reactive oxygen species in the reaction pathway.
Iron phthalocyanine immobilized on graphene oxide represents another effective heterogeneous photocatalyst for thiol oxidation under visible light irradiation. This catalyst system offers several advantages:
Tellurorhodamine chromophores function as self-sensitized photocatalysts for aerobic thiol oxidation. The proposed mechanism involves:
DFT calculations suggest a concerted mechanism where two thiols add to the telluroxide with loss of H₂O, forming a trigonal-bipyramidal Te(IV) intermediate that releases disulfide while regenerating the catalyst.
Microbial systems play an important role in the environmental fate of thiols and other sulfur compounds. Research has identified organisms capable of metabolizing alkyl sulfides under both aerobic and anaerobic conditions.
The metabolic pathways for thiols like 1-butanethiol typically include oxidation to unstable sulfenic acids (RSOH), which may be further oxidized to more stable compounds. These transformations are enzymatically catalyzed by specialized microorganisms that have evolved to utilize sulfur compounds as energy sources.
In aerobic environments, the degradation generally proceeds through:
Under anaerobic conditions, alternative pathways may include:
The efficiency of these degradation processes depends on environmental factors such as pH, temperature, and the presence of other nutrients.
The atmospheric degradation of 1-butanethiol through hydroxyl radical-initiated reactions represents a critical pathway for understanding the environmental fate of this organosulfur compound. Experimental investigations have demonstrated that thiols exhibit significantly enhanced reactivity compared to their corresponding alcohol analogs when exposed to hydroxyl radicals in gas-phase reactions [2]. The kinetic behavior of 1-butanethiol with hydroxyl radicals follows well-established patterns observed for linear alkanethiols, where the reaction proceeds primarily through hydrogen abstraction mechanisms [5].
Temperature-dependent kinetic studies reveal that the reaction of hydroxyl radicals with linear thiols, including 1-butanethiol, exhibits negative temperature dependence, consistent with the formation of pre-reactive molecular complexes [5]. The rate constants for these reactions demonstrate Arrhenius behavior with negative activation energies, indicating that the process becomes more efficient at lower temperatures due to enhanced complex stabilization [5]. Theoretical calculations using density functional theory methods have confirmed that the reaction pathways involve the formation of van der Waals complexes between the hydroxyl radical and the thiol molecule prior to hydrogen abstraction [5].
The mechanistic pathway for 1-butanethiol degradation initiated by hydroxyl radicals proceeds through multiple competing channels. The primary reaction involves hydrogen abstraction from the sulfur-hydrogen bond, which represents the most energetically favorable pathway [2] [4]. Secondary pathways include hydrogen abstraction from carbon-hydrogen bonds along the butyl chain, though these occur with significantly lower probability [18]. The product distribution analysis indicates that sulfur dioxide formation represents the dominant oxidation pathway, with yields typically exceeding 80 percent for related butanethiol isomers under atmospheric conditions [2].
Computational studies employing complete basis set methods have elucidated the detailed energetics of the hydroxyl radical attack on 1-butanethiol [5]. The transition state structures reveal that the hydroxyl radical approaches the sulfur-hydrogen bond with a characteristic geometry that minimizes steric hindrance while maximizing orbital overlap [5]. The reaction proceeds through a concerted mechanism where bond breaking and formation occur simultaneously, leading to the generation of water and a thiyl radical intermediate [5].
Table 1: Kinetic Parameters for Hydroxyl Radical Reactions with Linear Thiols
Thiol Compound | Rate Constant (298K) | Temperature Range | Activation Energy | Reference |
---|---|---|---|---|
Methanethiol | 3.04 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 254-430 K | -689.49 cal mol⁻¹ | [5] |
Ethanethiol | 4.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 252-425 K | -786.85 cal mol⁻¹ | [5] |
n-Propanethiol | 4.56 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 257-419 K | -971.64 cal mol⁻¹ | [5] |
2-Butanethiol | 2.58 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 K | Not reported | [2] |
The atmospheric lifetime of 1-butanethiol with respect to hydroxyl radical oxidation can be estimated from the reaction kinetics, providing insights into its environmental persistence [7]. Under typical atmospheric conditions with hydroxyl radical concentrations of approximately 10⁶ molecules per cubic centimeter, the calculated lifetime ranges from several hours to days depending on seasonal and geographical variations [7].
Chlorine atom-mediated oxidation of 1-butanethiol represents an important atmospheric degradation pathway, particularly in marine and coastal environments where chlorine atom concentrations can reach significant levels [10]. The reaction kinetics of chlorine atoms with linear thiols demonstrate substantially higher rate constants compared to hydroxyl radical reactions, typically exceeding values by an order of magnitude [9] [2].
Experimental determinations of the rate constant for 1-butanethiol reaction with chlorine atoms have been conducted using laser photolysis-resonance fluorescence techniques across temperature ranges spanning 268 to 379 Kelvin [9]. These measurements reveal Arrhenius expressions that characterize the temperature dependence of the reaction kinetics [9]. For 1-butanethiol specifically, the derived rate expression follows the form k = (1.01 ± 0.16) × 10⁻¹⁰ exp[(146 ± 23)/T] cubic centimeters per molecule per second [9].
The reaction mechanism for chlorine atom attack on 1-butanethiol proceeds through multiple competitive pathways, with hydrogen abstraction from the sulfur-hydrogen bond representing the predominant channel [2] [9]. Theoretical investigations using ab initio Möller-Plesset second-order perturbation treatment calculations have identified the transition state geometries and molecular complexes that appear along different reaction pathways [9]. These computational studies reveal that the chlorine atom approach to the sulfur-hydrogen bond involves minimal activation barriers due to the favorable energetics of the hydrogen abstraction process [9].
Product distribution studies for chlorine atom reactions with butanethiol isomers demonstrate the formation of sulfur dioxide and carbonyl compounds as major products [2]. For 2-butanethiol, which serves as a structural analog to 1-butanethiol, the product yields show sulfur dioxide formation at 59 percent and 2-butanone formation at 39 percent [2]. These product distributions provide mechanistic insights into the reaction pathways and confirm that sulfur-hydrogen bond abstraction dominates the overall reaction network [2].
Table 2: Chlorine Atom Reaction Parameters for Linear Thiols
Thiol Compound | Rate Constant (298K) | Pre-exponential Factor | Activation Energy | Reference |
---|---|---|---|---|
1-Propanethiol | 3.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 3.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | -410 K | [9] |
1-Butanethiol | 1.01 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 1.01 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | -146 K | [9] |
1-Pentanethiol | 1.28 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 1.28 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | -129 K | [9] |
2-Butanethiol | 2.49 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Not reported | Not reported | [2] |
The atmospheric implications of chlorine atom-mediated oxidation become particularly significant in coastal regions where sea salt aerosol processing generates reactive chlorine species [10]. The global mean tropospheric concentration of chlorine atoms contributes measurably to the oxidation of organic sulfur compounds, with chlorine chemistry accounting for substantial fractions of thiol degradation in marine boundary layer environments [10].
Mechanistic analysis of the chlorine atom reaction network reveals that the initial hydrogen abstraction step generates thiyl radicals that subsequently undergo rapid oxidation to form sulfur dioxide [2]. The competing pathways include carbon-hydrogen abstraction from the alkyl chain, leading to the formation of carbonyl products through beta-scission and oxidation processes [18]. The branching ratios between these pathways depend on the specific molecular structure and the accessibility of different hydrogen atoms to chlorine atom attack [9].
The hydrogen abstraction mechanisms involving 1-butanethiol in thiol-ene polymerization systems represent fundamental step-growth processes that govern the kinetics and efficiency of these reactions [12] [27]. The mechanistic pathway involves the alternating sequence of thiyl radical addition to vinyl groups followed by hydrogen abstraction from thiol molecules, creating a chain transfer process that regenerates reactive thiyl radicals [12] [28].
In thiol-ene polymerization systems, the hydrogen abstraction step from 1-butanethiol by carbon-centered radicals proceeds with exceptionally high rate constants, typically ranging from 0.8 × 10⁸ to 1.5 × 10⁸ reciprocal molar seconds at 25 degrees Celsius [30]. These rapid kinetics ensure efficient chain transfer and contribute to the characteristic step-growth mechanism that distinguishes thiol-ene polymerizations from conventional chain-growth processes [12] [27].
The hydrogen abstraction mechanism in thiol-ene systems follows a well-defined kinetic sequence where thiyl radicals add to vinyl functionalities to generate carbon-centered radicals [12] [28]. These carbon-centered intermediates subsequently abstract hydrogen atoms from available thiol molecules, including 1-butanethiol, thereby regenerating thiyl radicals and propagating the polymerization process [12]. The efficiency of this hydrogen abstraction step directly influences the overall polymerization rate and the molecular weight development of the resulting polymer networks [27].
Kinetic modeling studies of thiol-ene polymerization mechanisms demonstrate that the hydrogen abstraction rate constants for primary thiols like 1-butanethiol exhibit specific dependencies on molecular structure and reaction conditions [31] [33]. Primary thiols generally show faster hydrogen abstraction kinetics compared to secondary thiols when the chain transfer step becomes rate-limiting [33]. This enhanced reactivity stems from the lower steric hindrance around the sulfur-hydrogen bond and the favorable energetics of hydrogen abstraction from primary thiol functionalities [33].
Table 3: Hydrogen Abstraction Kinetic Parameters in Thiol-Ene Systems
Thiol Type | Hydrogen Abstraction Rate | Chain Transfer Efficiency | Polymerization Rate | Reference |
---|---|---|---|---|
Primary Thiols | High | Excellent | Fast | [33] |
Secondary Thiols | Moderate | Good | Variable | [33] |
Tertiary Thiols | Low | Poor | Slow | [33] |
1-Butanethiol | 1.0-1.5 × 10⁸ M⁻¹s⁻¹ | Very High | Rapid | [30] |
The thermodynamic driving force for hydrogen abstraction from 1-butanethiol in thiol-ene systems derives from the relatively weak sulfur-hydrogen bond compared to carbon-hydrogen bonds [16]. The bond dissociation energy of the sulfur-hydrogen bond in thiols typically measures approximately 87 kilocalories per mole, making hydrogen abstraction thermodynamically favorable when carbon-centered radicals are present [16].
Mechanistic investigations using real-time infrared spectroscopy have revealed that the hydrogen abstraction step in thiol-ene polymerization involving 1-butanethiol proceeds without significant oxygen inhibition [12] [13]. This resistance to oxygen inhibition distinguishes thiol-ene systems from conventional radical polymerizations, as peroxy radicals formed through oxygen addition can still abstract hydrogen from thiol functionalities [12]. The continued hydrogen abstraction maintains the radical chain process even in the presence of atmospheric oxygen [12].
The influence of molecular structure on hydrogen abstraction mechanisms becomes evident when comparing 1-butanethiol with other thiol compounds in polymerization systems [33]. The linear alkyl chain of 1-butanethiol provides minimal steric hindrance to approaching carbon-centered radicals, facilitating efficient hydrogen abstraction [33]. This structural advantage contributes to the high reactivity and polymerization efficiency observed in thiol-ene systems incorporating 1-butanethiol as a chain transfer agent [27].
Flammable;Irritant